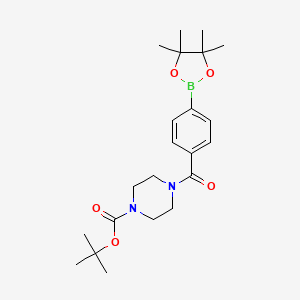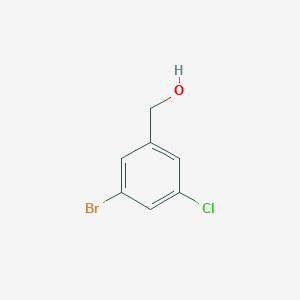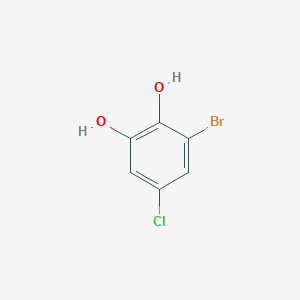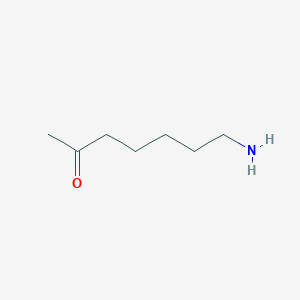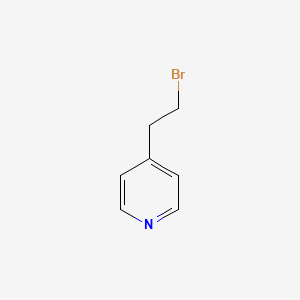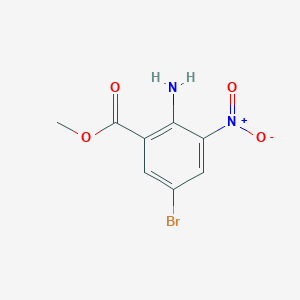
Methyl 2-amino-5-bromo-3-nitrobenzoate
Vue d'ensemble
Description
Synthesis Analysis
Methyl 2-amino-5-bromo-3-nitrobenzoate has been used in various synthesis applications, particularly in the creation of complex chemical compounds. It serves as a key intermediate in the synthesis of chlorantraniliprole, a pesticide, via a series of reactions including esterification, reduction, chlorination, and aminolysis.
Molecular Structure Analysis
The molecular formula of Methyl 2-amino-5-bromo-3-nitrobenzoate is C8H7BrN2O4 . The InChI code is 1S/C8H7BrN2O4/c1-15-8(12)5-2-4(9)3-6(7(5)10)11(13)14/h2-3H,10H2,1H3 .
Chemical Reactions Analysis
The compound has been a subject of studies focusing on its chemical reactions and structural properties. In a crystallographic study, the compound exhibited a polarized structure in the nitroaniline portion and formed chains of edge-fused rings through hydrogen bonds. A study observed that 3-Bromo-2-nitrobenzo [b]thiophene reacted with amines to form N-substituted 2-amino-3-nitrobenzo [b]thiophenes, demonstrating an interesting case of aromatic nucleophilic substitution with rearrangement.
Physical And Chemical Properties Analysis
Methyl 2-amino-5-bromo-3-nitrobenzoate is a white crystalline solid with a melting point of around 100°C. The molecular weight is 275.06 g/mol .
Applications De Recherche Scientifique
Pharmaceutical Research
This compound may serve as a precursor in the synthesis of pharmaceuticals. Its structural components, such as the bromo and nitro groups, are often found in drug molecules that exhibit antimicrobial properties . The presence of the amino group can also be leveraged for creating derivatives that might act as enzyme inhibitors or receptor agonists.
Agricultural Chemistry
The compound’s potential role in plant growth regulation makes it a candidate for agricultural chemistry research. It could be used to synthesize compounds that regulate plant hormones or defend against pests, contributing to increased crop yields and protection .
Organic Synthesis
“Methyl 2-amino-5-bromo-3-nitrobenzoate” can be a building block in organic synthesis. Its reactive sites make it suitable for constructing complex organic molecules through reactions such as nucleophilic substitution or electrophilic aromatic substitution, which are fundamental in creating a variety of organic compounds .
Propriétés
IUPAC Name |
methyl 2-amino-5-bromo-3-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O4/c1-15-8(12)5-2-4(9)3-6(7(5)10)11(13)14/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVBOYXHZYFHVJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591939 | |
| Record name | Methyl 2-amino-5-bromo-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-5-bromo-3-nitrobenzoate | |
CAS RN |
636581-61-8 | |
| Record name | Methyl 2-amino-5-bromo-3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

